

# RBN-2397: A Novel PARP7 Inhibitor Activating Innate Immunity Through TBK1 Signaling

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## Compound of Interest

Compound Name: **RBN-2397**

Cat. No.: **B2742868**

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## Executive Summary

**RBN-2397** is a first-in-class, potent, and selective oral inhibitor of Poly (ADP-ribose) polymerase 7 (PARP7), a key negative regulator of the type I interferon (IFN) signaling pathway.<sup>[1]</sup> In a variety of solid tumors, PARP7 is overexpressed and acts to suppress innate anti-tumor immunity.<sup>[2]</sup> **RBN-2397** reverses this immunosuppression by inhibiting the catalytic activity of PARP7, leading to the activation of TANK-binding kinase 1 (TBK1) and subsequent induction of type I IFN signaling.<sup>[3][4]</sup> This whitepaper provides a comprehensive technical overview of **RBN-2397**, including its mechanism of action, preclinical and clinical data, and the experimental methodologies used to characterize its activity.

## Introduction: The Role of PARP7 and TBK1 in Cancer Immunology

The innate immune system plays a critical role in tumor surveillance and elimination. A key pathway in this process is the cGAS-STING pathway, which detects the presence of cytosolic DNA, a common feature of cancer cells, and initiates a signaling cascade that results in the production of type I interferons.<sup>[5]</sup> TBK1 is a crucial kinase in this pathway, responsible for phosphorylating and activating the transcription factor IRF3, which in turn drives the expression of type I IFNs.<sup>[5][6]</sup>

PARP7, a mono-ADP-ribosyltransferase, has been identified as a negative regulator of this pathway.<sup>[7]</sup> It directly interacts with and inhibits TBK1, thereby suppressing the type I IFN response and allowing tumors to evade immune detection.<sup>[3][4]</sup> The expression of PARP7 is often amplified in various cancers, making it an attractive therapeutic target.<sup>[8]</sup> **RBN-2397** was developed as a potent and selective inhibitor of PARP7 to restore this critical anti-tumor immune response.<sup>[1][9]</sup>

## Mechanism of Action of RBN-2397

**RBN-2397** is an orally active, NAD<sup>+</sup> competitive inhibitor of PARP7.<sup>[10][11]</sup> By binding to the NAD<sup>+</sup>-binding site of PARP7, **RBN-2397** blocks its mono-ADP-ribosylation (MARylation) activity.<sup>[9]</sup> This inhibition prevents PARP7 from suppressing TBK1, leading to the activation of the TBK1-IRF3 signaling axis and the subsequent production of type I interferons.<sup>[3][4]</sup> The restoration of type I IFN signaling has two major anti-tumor effects:

- Direct Cancer Cell Effects: The induction of type I IFNs can lead to cell cycle arrest, senescence, and apoptosis in cancer cells.<sup>[12]</sup>
- Immune-Mediated Effects: Type I IFNs promote the recruitment and activation of various immune cells, including cytotoxic T lymphocytes, into the tumor microenvironment, leading to a robust anti-tumor immune response.<sup>[9][13]</sup>

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## Preclinical and Clinical Data

The efficacy of **RBN-2397** has been evaluated in a range of preclinical models and early-phase clinical trials.

## Preclinical Activity

**RBN-2397** has demonstrated potent and selective inhibition of PARP7 in biochemical and cellular assays.

| Parameter                 | Value          | Cell Line/Model             | Reference                                 |
|---------------------------|----------------|-----------------------------|---|
| IC50 (PARP7)              | <3 nM          | Biochemical Assay           | <a href="#">[10]</a> <a href="#">[11]</a> |
| Kd (PARP7)                | <0.001 $\mu$ M | Binding Assay               | <a href="#">[10]</a> <a href="#">[11]</a> |
| EC50 (MARylation)         | 1 nM           | Cellular Biochemical Assay  | <a href="#">[11]</a>                      |
| IC50 (Cell Proliferation) | 20 nM          | NCI-H1373 Lung Cancer Cells | <a href="#">[11]</a>                      |

In vivo studies have shown that oral administration of **RBN-2397** leads to significant anti-tumor activity.

| Model                | Dosing                  | Outcome   | Reference                                 |
|----------------------|-------------------------|---|---|
| NCI-H1373 Xenografts | 3-100 mg/kg, once daily | Complete tumor regressions at 100 mg/kg   | <a href="#">[10]</a> <a href="#">[11]</a> |
| CT26 Syngeneic Model | 3-100 mg/kg, once daily | Durable complete responses and induction of tumor-specific adaptive immune memory | <a href="#">[11]</a>                      |

## Clinical Trial Data

A first-in-human Phase 1 study (NCT04053673) evaluated the safety and preliminary efficacy of **RBN-2397** in patients with advanced solid tumors.[\[14\]](#)[\[15\]](#)

| Trial Phase | Patient Population    | Recommended Phase 2 Dose | Key Findings   | Reference            |
|-------------|-----------------------|--------------------------|--|----------------------|
| Phase 1     | Advanced Solid Tumors | 200 mg twice daily       | Well-tolerated safety profile; Preliminary anti-tumor activity observed, including partial responses in breast and head and neck squamous cell carcinoma. <a href="#">[14]</a><br><a href="#">[16]</a> | <a href="#">[14]</a> |

Further clinical development is ongoing, including studies of **RBN-2397** in combination with immune checkpoint inhibitors like pembrolizumab (NCT05127590).[\[17\]](#)

## Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary to the developing institutions. However, the principles of the key assays used to characterize **RBN-2397** are described below.

### PARP7 Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the catalytic activity of recombinant PARP7 *in vitro*. A common method involves measuring the incorporation of biotinylated NAD<sup>+</sup> onto a histone substrate. The signal is detected using a streptavidin-conjugated reporter.

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### Cellular MARylation Assay

This assay measures the inhibition of PARP7-mediated mono-ADP-ribosylation in a cellular context. Cells overexpressing PARP7 are treated with the inhibitor, and the level of protein

MARYlation is assessed, often by Western blot using an antibody specific for mono-ADP-ribose.

## STAT1 Phosphorylation Assay

To assess the activation of the type I IFN pathway, the phosphorylation of STAT1 (a downstream target) is measured. Cancer cells are treated with **RBN-2397**, and phosphorylated STAT1 levels are quantified by Western blot or flow cytometry using a phospho-specific antibody.[\[11\]](#)

## In Vivo Xenograft Studies

Human cancer cell lines are implanted into immunocompromised mice. Once tumors are established, mice are treated with **RBN-2397** or a vehicle control. Tumor volume is measured regularly to assess anti-tumor efficacy.[\[10\]](#)[\[11\]](#)

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## Conclusion

**RBN-2397** represents a novel and promising therapeutic strategy for the treatment of solid tumors. By inhibiting PARP7, **RBN-2397** effectively removes a key brake on the innate immune system, leading to the activation of TBK1 and the restoration of a potent type I interferon-mediated anti-tumor response. Preclinical and early clinical data demonstrate a favorable safety profile and encouraging signs of efficacy. Ongoing clinical trials will further elucidate the therapeutic potential of **RBN-2397**, both as a monotherapy and in combination with other immunotherapies.

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